molecular formula C18H14ClN3O4 B14942031 N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B14942031
M. Wt: 371.8 g/mol
InChI Key: FIHKQXHUWRYGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Introduction of the Chlorobenzyl Group: This step involves the substitution reaction where the chlorobenzyl group is introduced to the oxadiazole ring.

    Formation of the Carboxamide Group: The final step involves the amidation reaction to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorobenzyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide can be compared with other similar compounds, such as:

    N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-carboxamide: This compound has a similar structure but with a different position of the chlorine atom on the benzyl group.

    N-(1,3-benzodioxol-5-ylmethyl)-5-(3-bromobenzyl)-1,3,4-oxadiazole-2-carboxamide: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    N-(1,3-benzodioxol-5-ylmethyl)-5-(3-chlorobenzyl)-1,3,4-thiadiazole-2-carboxamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which may influence its chemical properties and applications.

Properties

Molecular Formula

C18H14ClN3O4

Molecular Weight

371.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C18H14ClN3O4/c19-13-3-1-2-11(6-13)8-16-21-22-18(26-16)17(23)20-9-12-4-5-14-15(7-12)25-10-24-14/h1-7H,8-10H2,(H,20,23)

InChI Key

FIHKQXHUWRYGBD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.